molecular formula C20H18FN5O4 B2387315 2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1008262-43-8

2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2387315
CAS RN: 1008262-43-8
M. Wt: 411.393
InChI Key: QXFRYCSISLLAOD-UHFFFAOYSA-N
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Description

The compound “2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide” is a complex organic molecule that contains a 1,2,3-triazole scaffold . This scaffold is not found in nature but is intensely investigated by synthetic chemists due to its excellent properties and green synthetic routes . The 1,2,3-triazole scaffold is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character .


Synthesis Analysis

The synthesis of 1,2,3-triazoles and their derivatives has been explored over the past 21 years using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses . Sahu and co-workers reported an advanced synthetic approach for synthesizing a 1,2,3-triazole scaffold .


Molecular Structure Analysis

The 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized. One N atom is pyrrole kind, and the other two atoms are pyridine kind . Monocyclic 1,2,3-triazole, 1,2,3-triazolium salt, and benzotriazoles are primary classes of 1,2,3-triazoles .


Chemical Reactions Analysis

The 1,2,3-triazole scaffold is a potent nitrogen-bearing heterocyclic scaffold which has found wide applications . It is stable and interacts with biological targets by forming hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazoles are influenced by their structure. They are stable compounds and interact with biological targets by forming hydrogen bonds .

Scientific Research Applications

Radiosynthesis for Metabolic Studies

One study discusses the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, highlighting techniques that could be adapted for labeling and tracking the metabolism and mode of action of complex organic compounds, including those similar to the query compound (Latli & Casida, 1995).

Modification for Anticancer Effects

Another research focuses on modifying a specific acetamide to include an alkylurea moiety, aiming to enhance its anticancer effects while reducing toxicity. This approach indicates the potential for structural modifications to optimize biological activity, which could be relevant for the compound of interest (Wang et al., 2015).

Mechanism of Action

1,2,3-Triazoles have been reported to exert anticancer effects through different modes of actions . They exert anticancer effects via inhibition of enzymes, carbonic anhydrases (CAs), thymidylate synthase (TS), aromatase, tryptophan, 2,3-dioxygenase (TDO), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), which play a role in the progression of this deadly disease .

Future Directions

The constant developments in the synthesis and application of 1,2,3-triazoles indicate that they will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . They have received considerable attention in drug discovery for the development of anticancer agents .

properties

IUPAC Name

2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O4/c1-2-30-13-9-7-12(8-10-13)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-15-6-4-3-5-14(15)21/h3-10,17-18H,2,11H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFRYCSISLLAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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